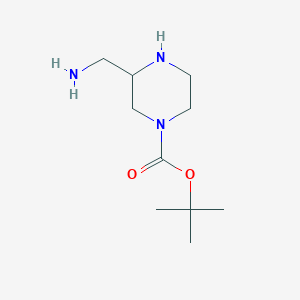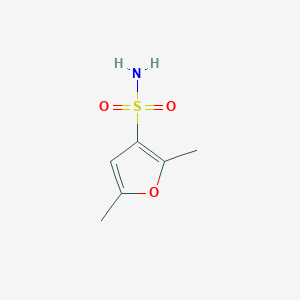
2,5-Dimethylfuran-3-sulfonamide
Descripción general
Descripción
2,5-Dimethylfuran-3-sulfonamide (DMFS) is a highly versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a sulfonamide derivative of furan, which is a five-membered aromatic heterocyclic compound containing an oxygen atom. DMFS has been found to possess several interesting biological and chemical properties, making it a promising candidate for drug development and other scientific applications.
Aplicaciones Científicas De Investigación
Biofuel Production
- Scientific Field : Environmental Science and Pollution Research
- Application Summary : DMF is synthesized from lignocellulose biomass, which is an available feedstock for the production of prospective fuels . It’s considered a promising fuel because of its combustion properties comparable to those of commercial gasoline .
- Methods of Application : The production of DMF involves the synthesis from lignocellulose biomass . The specific methods and procedures can vary, but they generally involve chemical reactions and processes to convert the biomass into DMF.
- Results or Outcomes : DMF has shown outstanding advantages upon emissions compared to fossil fuels . However, the impacts of DMF on the engine durability and fuel system should be further investigated .
Alternative to Gasoline
- Scientific Field : Sustainable Production of Biofuels
- Application Summary : DMF is seen as a promising gasoline alternative, with some aspects better than those of gasoline . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
- Methods of Application : DMF can be used in conventional internal combustion systems . It’s chemically stable and does not absorb moisture from the atmosphere .
- Results or Outcomes : Recent tests in a single-cylinder gasoline engine found that the thermal efficiency of burning DMF is similar to that of gasoline .
Hydrogenation of 5-Hydroxymethylfurfural (HMF)
- Scientific Field : Organic Synthesis
- Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
- Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .
- Results or Outcomes : The production of DMF from HMF through photocatalytic oxidation is a promising area of research. However, the selectivity of DMF and the mechanisms of photocatalytic conversions of HMF are still areas of active research .
Photocatalytic Oxidation
- Scientific Field : Photocatalysis
- Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
- Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .
- Results or Outcomes : The production of DMF through this method has been found to be promising. However, more research is needed to improve the efficiency and selectivity of the process .
Hydrogenation of 5-Hydroxymethylfurfural (HMF)
- Scientific Field : Organic Synthesis
- Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
- Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .
- Results or Outcomes : The production of DMF from HMF through photocatalytic oxidation is a promising area of research. However, the selectivity of DMF and the mechanisms of photocatalytic conversions of HMF are still areas of active research .
Photocatalytic Oxidation
- Scientific Field : Photocatalysis
- Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
- Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .
- Results or Outcomes : The production of DMF through this method has been found to be promising. However, more research is needed to improve the efficiency and selectivity of the process .
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVBVKVYUQAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



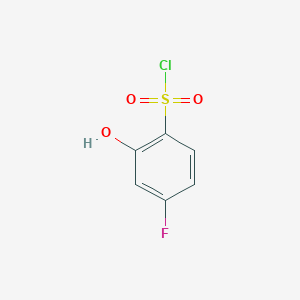
![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
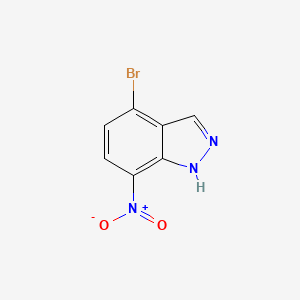
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

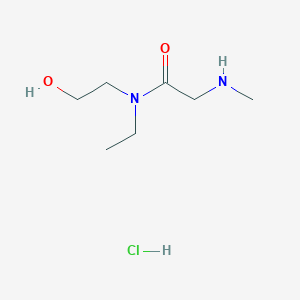
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)
